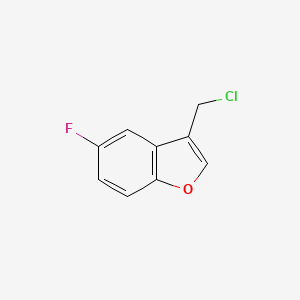
Cinnamaldehyde diethyl acetal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cinnamaldehyde diethyl acetal: is an organic compound with the molecular formula C₁₃H₁₈O₂. It is a derivative of cinnamaldehyde, where the aldehyde group is protected by forming an acetal with ethanol. This compound is known for its stability in alkaline media and is used in various applications, including as a fragrance component in soaps and detergents, and as a flavoring agent in food products .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cinnamaldehyde diethyl acetal can be synthesized through the acetalization of cinnamaldehyde with ethanol in the presence of an acid catalyst. Commonly used catalysts include p-toluenesulfonic acid and hydrochloric acid. The reaction typically involves heating and refluxing the mixture to facilitate the formation of the acetal .
Industrial Production Methods: Industrial production of this compound often employs similar methods but on a larger scale. The process involves the use of continuous reactors to maintain optimal reaction conditions and ensure high yields. The removal of water formed during the reaction is crucial to drive the equilibrium towards the formation of the acetal .
Chemical Reactions Analysis
Types of Reactions: Cinnamaldehyde diethyl acetal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cinnamic acid and other oxidation products.
Reduction: The compound can be reduced to form cinnamyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the acetal group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products Formed:
Oxidation: Cinnamic acid, benzaldehyde, and other oxidation products.
Reduction: Cinnamyl alcohol.
Substitution: Various substituted cinnamaldehyde derivatives.
Scientific Research Applications
Chemistry: Cinnamaldehyde diethyl acetal is used as a building block in organic synthesis. It serves as a protected form of cinnamaldehyde, allowing for selective reactions at other functional groups without affecting the aldehyde group .
Biology and Medicine: The compound exhibits biological activities, including antibacterial, antifungal, and anti-inflammatory properties. It is used in the development of pharmaceuticals and as a bioactive compound in various biological studies .
Industry: In the industrial sector, this compound is used as a fragrance component in personal care products and as a flavoring agent in food products.
Mechanism of Action
Cinnamaldehyde diethyl acetal exerts its effects through various molecular mechanisms. It primarily targets cellular pathways involved in inflammation and microbial growth. The compound inhibits the NF-κB pathway, reducing the production of pro-inflammatory cytokines. Additionally, it disrupts bacterial cell membranes, leading to cell death .
Comparison with Similar Compounds
Cinnamaldehyde: The parent compound, known for its strong cinnamon aroma and flavor.
Cinnamic Acid: An oxidation product of cinnamaldehyde, used in the synthesis of various pharmaceuticals and as a flavoring agent.
Cinnamyl Alcohol: A reduction product of cinnamaldehyde, used in perfumery and as a flavoring agent
Uniqueness: Cinnamaldehyde diethyl acetal is unique due to its stability in alkaline media and its ability to serve as a protected form of cinnamaldehyde. This stability allows for its use in various applications where other similar compounds might degrade .
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
3,3-diethoxyprop-1-enylbenzene |
InChI |
InChI=1S/C13H18O2/c1-3-14-13(15-4-2)11-10-12-8-6-5-7-9-12/h5-11,13H,3-4H2,1-2H3 |
InChI Key |
VYKDEWVAUWARRX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C=CC1=CC=CC=C1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzo[b]thiophene-5-methanamine, N-methyl-](/img/structure/B8800381.png)



![[(3,4-Dichlorophenyl)thio]acetic acid](/img/structure/B8800397.png)




![5,7-Dimethoxy-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B8800424.png)




